2-(2-Fluorophenoxy)-5-nitropyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical and Biological Research
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry. nih.govnih.gov Its structural similarity to benzene, yet with distinct electronic properties imparted by the nitrogen atom, makes it a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a wide array of bioactive compounds. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a site for protonation, which can enhance the solubility and bioavailability of drug molecules. nbinno.com
Pyridine and its derivatives are integral to numerous FDA-approved drugs, demonstrating efficacy across a vast spectrum of therapeutic areas, including antimicrobial, antiviral, anticancer, and cardiovascular agents. nih.govchemicalbook.com This widespread application is a testament to the versatility of the pyridine core, which serves as a robust template for the design and synthesis of novel therapeutic agents. nih.govnih.gov The ability to readily functionalize the pyridine ring at various positions allows chemists to fine-tune the steric and electronic properties of molecules to optimize their pharmacological activity. nbinno.com Furthermore, pyridine scaffolds are found in essential natural products, including vitamins like niacin and pyridoxine, and coenzymes such as NAD/NADH, highlighting their fundamental role in biological systems. nbinno.comchemicalbook.com
Strategic Importance of Fluorinated and Nitropyridine Architectures in Chemical Synthesis and Mechanistic Inquiry
Similarly, the nitro group (NO₂) is a strong electron-withdrawing group that plays a crucial role in synthetic chemistry. Its presence on a pyridine ring significantly activates the ring towards nucleophilic aromatic substitution, facilitating the introduction of a wide range of functional groups. Nitropyridines are versatile precursors for the synthesis of a diverse array of more complex heterocyclic systems. The nitro group can be readily reduced to an amino group, which then serves as a key handle for further molecular elaboration, making nitropyridines valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov The combination of these functionalities—a pyridine core, a fluorine atom, and a nitro group—creates a molecular architecture ripe for chemical exploration and development.
Rationale for Comprehensive Academic Investigation of 2-(2-Fluorophenoxy)-5-nitropyridine
The academic investigation of this compound is driven by the convergence of these three strategic molecular components. The compound itself is a product of a nucleophilic aromatic substitution reaction, a cornerstone of modern organic synthesis. The synthesis would typically involve the reaction of an activated nitropyridine, such as 2-chloro-5-nitropyridine (B43025) or 2-fluoro-5-nitropyridine, with 2-fluorophenol. The electron-withdrawing nitro group at the 5-position activates the 2-position of the pyridine ring for nucleophilic attack by the phenoxide, leading to the formation of the diaryl ether linkage.
The rationale for its study is multifaceted:
As a Synthetic Intermediate: The presence of the nitro group makes it an excellent precursor for further functionalization. Reduction of the nitro group to an amine would yield 2-(2-Fluorophenoxy)pyridin-5-amine, a compound that can be used to build more complex molecules, such as kinase inhibitors or other targeted therapies.
In Medicinal Chemistry Research: The 2-phenoxypyridine (B1581987) motif is found in a number of biologically active compounds. For instance, related structures have been explored for their potential as anticonvulsant agents. nih.gov The inclusion of a fluorine atom on the phenyl ring can enhance biological activity and improve pharmacokinetic properties. Therefore, this compound serves as a key building block for creating libraries of novel compounds for biological screening.
For Mechanistic Studies: The compound can be used to study the intricacies of nucleophilic aromatic substitution reactions, exploring the effects of substituents on reaction rates and regioselectivity.
The combination of a proven bioactive scaffold (pyridine), a key activating and functionalizable group (nitro), and a medicinally relevant substituent (fluorophenoxy) makes this compound a compound of significant interest for academic and industrial research in the pursuit of new synthetic methodologies and therapeutic agents.
Data on Precursors
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |
| 2-Fluoro-5-nitropyridine | C₅H₃FN₂O₂ | 142.09 | 22-24 | Pale yellow solid | nih.gov |
| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 106-108 | Light yellow crystalline powder | nih.gov |
| 2-Fluorophenol | C₆H₅FO | 112.10 | 16.1 | Colorless to light yellow liquid |
Note: Data for 2-Fluorophenol is from standard chemical supplier information.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenoxy)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-9-3-1-2-4-10(9)17-11-6-5-8(7-13-11)14(15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQFWUDJPLCFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Chromatographic Characterization of 2 2 Fluorophenoxy 5 Nitropyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 19F, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 2-(2-Fluorophenoxy)-5-nitropyridine, a combination of 1H, 13C, 19F, and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the nitropyridine and the fluorophenoxy rings. The protons on the pyridine (B92270) ring are significantly influenced by the electron-withdrawing nitro group and the ring nitrogen, generally shifting them to a lower field (higher ppm). The protons on the phenoxy ring will show splitting patterns consistent with their substitution and coupling to each other as well as to the fluorine atom.
¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data. The carbon atoms of the pyridine ring will be deshielded, particularly the carbons bonded to the nitro group and the ether oxygen. The carbon attached to the fluorine atom in the phenoxy ring will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature.
¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for fluorinated compounds. nih.gov It is expected to show a single resonance for the fluorine atom in this compound. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. nih.gov
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals. A COSY spectrum would reveal proton-proton coupling networks within the aromatic rings. An HSQC spectrum would correlate directly bonded proton and carbon atoms. An HMBC spectrum would show correlations between protons and carbons over two to three bonds, helping to connect the fluorophenoxy and nitropyridine fragments through the ether linkage. bas.bg
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-3 | ~7.00 - 7.20 | d | ~8-9 |
| H-4 | ~8.30 - 8.50 | dd | ~9, 3 |
| H-6 | ~9.10 - 9.30 | d | ~3 |
| H-3' | ~7.20 - 7.35 | m | |
| H-4' | ~7.10 - 7.25 | m | |
| H-5' | ~7.25 - 7.40 | m |
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C-2 | ~160 - 165 |
| C-3 | ~110 - 115 |
| C-4 | ~140 - 145 |
| C-5 | ~145 - 150 |
| C-6 | ~150 - 155 |
| C-1' | ~148 - 152 (d, J ≈ 10-15 Hz) |
| C-2' | ~152 - 156 (d, J ≈ 240-250 Hz) |
| C-3' | ~118 - 122 (d, J ≈ 5-10 Hz) |
| C-4' | ~125 - 130 |
| C-5' | ~128 - 132 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., HRMS, LC-MS/MS)
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental composition (C₁₁H₇FN₂O₃), confirming the molecular formula with high accuracy. The expected exact mass would be calculated and compared to the measured value.
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) would involve separating the compound from any impurities via HPLC followed by tandem mass spectrometry. In the MS/MS experiment, the molecular ion would be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The fragmentation would likely involve the cleavage of the ether bond, loss of the nitro group (NO₂), and fragmentation of the aromatic rings, providing further structural confirmation.
Expected Mass Spectrometry Data
| Analysis | Expected Result |
|---|---|
| Molecular Formula | C₁₁H₇FN₂O₃ |
| Molecular Weight | 234.18 g/mol chemicalbook.com |
| HRMS (ESI+) m/z | [M+H]⁺ ≈ 235.0462 |
| Major Fragmentation Pathways | Cleavage of the ether bond, loss of NO₂, loss of C₅H₃N₂O₃, loss of C₆H₄FO |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic rings, the C-O-C ether linkage, and the C-F bond.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Asymmetric NO₂ Stretch | 1510 - 1550 | Strong |
| Symmetric NO₂ Stretch | 1330 - 1370 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |
| Aryl Ether C-O-C Stretch | 1200 - 1280 | Strong |
Chromatographic Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for determining the purity of a compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a buffer. The purity is determined by integrating the area of the main peak and any impurity peaks detected by a UV detector, typically at a wavelength where the compound has strong absorbance. A purity of >98% is often required for research and development purposes. researchgate.net
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, gas chromatography can also be used for purity assessment. researchgate.net A capillary column with a suitable stationary phase would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).
Typical Chromatographic Purity Data
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Expected Result |
|---|---|---|---|---|
| HPLC | C18, 4.6 x 250 mm, 5 µm | Acetonitrile/Water Gradient | UV at 254 nm | Purity > 98% |
| GC | DB-5, 30 m x 0.25 mm | Helium | FID/MS | Purity > 98% |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for a compound in its solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern analyzed to build a three-dimensional model of the molecule. This technique would confirm the connectivity of the atoms and provide precise details about the conformation of the molecule in the crystal lattice, such as the dihedral angle between the two aromatic rings. While no crystal structure for this specific compound appears to be publicly available, this method remains the gold standard for absolute structure determination. researchgate.net
Computational Investigations of 2 2 Fluorophenoxy 5 Nitropyridine: Molecular Interactions and Reactivity Prediction
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can provide insights into a molecule's geometry, stability, and various reactivity descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For nitropyridine derivatives, DFT calculations have been used to determine these orbital energies and understand their electronic behavior. tandfonline.comresearchgate.net For instance, a DFT study on various nitropyridine derivatives revealed how the position of the nitro group affects the electronic properties and aromaticity of the pyridine (B92270) ring. tandfonline.comresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting how a molecule will interact with other molecules, including biological targets. In a molecule like 2-(2-Fluorophenoxy)-5-nitropyridine, the nitro group and the fluorine atom, being highly electronegative, would create regions of negative potential, while the pyridine nitrogen might also influence the charge distribution. researchgate.net MEP analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are critical for biological activity.
Reactivity Descriptors: DFT calculations can also yield various global reactivity descriptors, such as electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of a molecule's reactivity and are derived from the HOMO and LUMO energies.
Table 1: Illustrative DFT-Calculated Properties for a Generic Nitropyridine Derivative
| Parameter | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -3.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.7 eV |
| Electronegativity (χ) | Tendency to attract electrons | 5.35 |
| Chemical Hardness (η) | Resistance to change in electron distribution | 1.85 |
Note: The values in this table are for illustrative purposes and are not specific to this compound, as dedicated studies were not found in the searched literature.
Molecular Docking Simulations to Predict Molecular Binding Modes with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.
The process involves placing the ligand (in this case, this compound) into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. A more negative score typically indicates a more favorable binding interaction. Docking studies on various pyridine derivatives have shown their potential to interact with a range of biological targets, including enzymes and receptors involved in cancer and infectious diseases. researchgate.netnih.gov
For this compound, key interactions would likely involve hydrogen bonding with the nitro group and the pyridine nitrogen, as well as potential π-π stacking interactions from the aromatic rings. The fluorine atom could also participate in specific interactions within the binding pocket. The selection of potential biological targets for docking would be guided by the known activities of structurally similar compounds. For example, some pyridine derivatives have been investigated as inhibitors of enzymes like topoisomerase. nih.gov
Table 2: Example of Molecular Docking Results for a Hypothetical Pyridine Derivative
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Topoisomerase IIβ | 2Z57 | -8.5 | GLU477, ASP559 |
| EGFR Kinase Domain | 2J6M | -7.9 | MET793, LYS745 |
| N-Myristoyltransferase | 1IYL | -9.1 | LEU99, PHE103 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, untested compounds and to understand which molecular features are important for a desired biological effect.
To build a QSAR model, a set of compounds with known activities is used as a training set. Molecular descriptors, which are numerical representations of a molecule's properties (e.g., topological, electronic, or steric), are calculated for each compound. A mathematical equation is then derived to link these descriptors to the biological activity.
While a specific QSAR model for this compound has not been detailed, it could be included in broader QSAR studies of nitropyridine or fluorophenoxy derivatives to predict various endpoints, such as toxicity or therapeutic activity. For instance, QSAR models have been developed for nitrogen heterocycles to predict their inhibitory activity against targets like N-Myristoyltransferase. acs.org The descriptors in such a model might include counts of specific atoms, molecular weight, logP (a measure of lipophilicity), and electronic parameters derived from DFT calculations.
De Novo Design Approaches for Hypothetical Analogues
De novo design is a computational strategy used to create novel molecules with desired properties from scratch. Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build new molecules atom by atom or fragment by fragment within the constraints of a target's binding site.
Starting with a scaffold like this compound, de novo design could be used to generate hypothetical analogues with potentially improved activity, selectivity, or pharmacokinetic properties. For example, the software could suggest replacing the fluorophenoxy group with other substituted aromatic rings or altering the position of the nitro group to optimize interactions with a specific biological target identified through molecular docking. This approach allows for the exploration of a vast chemical space to identify novel and promising drug candidates.
Structure Activity Relationship Sar Studies of 2 2 Fluorophenoxy 5 Nitropyridine Derivatives
Design Principles for Structural Modification
The design of new 2-(2-fluorophenoxy)-5-nitropyridine derivatives is guided by established medicinal chemistry principles. Modifications are strategically introduced to the phenoxy and pyridine (B92270) rings, as well as the ether linker, to probe the impact on biological activity.
Substitutions on the Phenoxy and Pyridine Rings:
The aromatic rings of 2-phenoxypyridine (B1581987) derivatives offer multiple positions for substitution, allowing for a fine-tuning of the molecule's electronic and steric properties. The nature and position of these substituents can dramatically alter the compound's interaction with its biological target.
Pyridine Ring: Similarly, the pyridine ring is a key area for modification. The electronic properties of the pyridine ring can be modulated by introducing different substituents. Studies on epibatidine (B1211577) analogs, for instance, have shown that substitutions on the pyridine ring significantly affect affinity and efficacy at nicotinic receptors. nih.gov In the context of protoporphyrinogen (B1215707) oxidase inhibitors, the substitution pattern on the pyridine ring of phenoxypyridine derivatives, including halogens, nitro groups, and methyl groups, was found to directly impact their inhibitory activity. sci-hub.se
Linker Variations:
In a broader context of diaryl ether compounds, the linker plays a significant role in determining the relative orientation of the two aromatic rings. nih.gov Studies on other classes of molecules have shown that varying the linker can lead to significant changes in biological activity. For example, in a series of antitubercular drug analogues, extending the ether linker with propenyloxy or propynyloxy (B15346420) groups resulted in greater potencies. nih.gov The direct linkage of two aryl rings or the use of non-polar linkers like an E-olefin or a –CH2CH2– bridge has also been shown to produce potent inhibitors in other systems. nih.gov
The following table summarizes some of the design principles for modifying 2-phenoxypyridine derivatives:
| Molecular Scaffold | Modification Strategy | Examples of Substituents/Linkers | Potential Impact |
| Phenoxy Ring | Substitution | -NO2, -OCH3, -Cl, -CF3, -OCF3 | Alters electronic properties, steric hindrance, and binding interactions. |
| Pyridine Ring | Substitution | Halogens, -NO2, -CH3 | Modulates electronic properties and target affinity/efficacy. |
| Linker | Variation in length, flexibility, and type | -O-, -OCH2-, propenyloxy, propynyloxy, E-olefin, -CH2CH2- | Influences molecular conformation and presentation of binding motifs. |
Elucidation of Key Structural Features Influencing Molecular Interactions
The biological activity of this compound and its derivatives is dictated by a complex interplay of non-covalent interactions with their target macromolecules. Understanding these interactions is fundamental to rational drug design.
Hydrogen Bonding:
Hydrogen bonds are crucial directional interactions that contribute significantly to ligand-target binding affinity and specificity. nih.govrsc.orgrsc.org In the context of 2-phenoxypyridine derivatives, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. nih.gov The ether oxygen can also participate in hydrogen bonding. Furthermore, substituents on either the phenoxy or pyridine rings can introduce additional hydrogen bond donors or acceptors, further modulating the interaction profile. For example, a hydroxyl group on the phenoxy ring could act as a hydrogen bond donor. The ability of 2-pyridone, a related structural motif, to direct self-assembly through hydrogen bonding highlights the importance of this interaction. nih.gov
Hydrophobic Interactions:
Hydrophobic interactions, driven by the tendency of nonpolar surfaces to associate in an aqueous environment, are major contributors to the binding energy of many drug-target complexes. The aromatic phenoxy and pyridine rings of this compound provide significant surface area for hydrophobic interactions with nonpolar pockets within a binding site. The introduction of lipophilic substituents, such as alkyl or trifluoromethyl groups, can enhance these interactions.
Halogen Bonding:
Halogen bonding is a non-covalent interaction in which a halogen atom acts as an electrophilic species, interacting with a Lewis base such as an oxygen or nitrogen atom. nih.govacs.orgchemrxiv.orgnih.gov The fluorine atom on the phenoxy ring of this compound can participate in halogen bonds. nih.govacs.org The strength of this interaction depends on the nature of the halogen and the electron-withdrawing character of the group it is attached to. chemrxiv.org Studies have shown that halogen bonds can be significant in ligand-membrane interactions and can influence the orientation of ligands within binding sites. chemrxiv.org The ether oxygen in the linker is a potential halogen bond acceptor. nih.govacs.org The ability of etheric oxygens to be flexible in their geometry makes them versatile halogen bond acceptors. nih.gov
The table below outlines the key molecular interactions and the structural features of this compound derivatives that contribute to them:
| Type of Interaction | Key Structural Features Involved | Potential Impact on Activity |
| Hydrogen Bonding | Pyridine nitrogen, ether oxygen, substituents on rings (e.g., -OH, -NH2) | Contributes to binding affinity and specificity by forming directional interactions with the target. |
| Hydrophobic Interactions | Phenyl and pyridine rings, nonpolar substituents | Drives binding by interacting with hydrophobic pockets in the target, contributing to overall binding energy. |
| Halogen Bonding | Fluorine atom on the phenoxy ring | Can provide additional binding affinity and specificity through interaction with Lewis basic atoms (e.g., oxygen, nitrogen) in the target. |
Impact of Stereochemistry and Conformational Preferences on Activity
The three-dimensional arrangement of atoms in a molecule, its stereochemistry and conformational preferences, can have a profound impact on its biological activity.
For molecules with chiral centers, different enantiomers or diastereomers can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. While this compound itself is not chiral, the introduction of certain substituents could create chiral centers. For instance, the addition of a substituted alkyl chain could lead to stereoisomers.
Computational SAR Analysis
Computational methods have become indispensable tools in modern drug discovery, allowing for the rapid assessment of large numbers of compounds and providing insights into their potential activity.
3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship):
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to derive correlations between the 3D properties of a series of molecules and their biological activities. nih.govmdpi.comresearchgate.netscielo.org.mx These models can generate 3D contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. mdpi.com For a series of 2-phenoxypyridine derivatives, a 3D-QSAR study could reveal the optimal steric and electronic features required for potent activity, guiding the design of new, more active compounds.
Machine Learning in SAR:
More recently, machine learning (ML) algorithms are being increasingly applied to SAR analysis. ML models can learn complex, non-linear relationships between chemical structures and biological activities from large datasets. These models can then be used to predict the activity of new, untested compounds with a high degree of accuracy. For a large library of this compound derivatives, an ML model could be trained on their experimental activities to predict promising new candidates for synthesis and testing.
The following table provides an overview of computational SAR analysis techniques applicable to this compound derivatives:
| Computational Method | Description | Application to this compound Derivatives |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D steric and electrostatic fields of molecules with their biological activities. nih.govmdpi.comresearchgate.netscielo.org.mx | To identify the favorable and unfavorable regions for steric bulk and electrostatic charge around the molecular scaffold, guiding the design of more potent analogs. |
| Machine Learning (ML) | Uses algorithms to learn complex relationships between chemical structures and biological activities from large datasets. | To predict the biological activity of novel, unsynthesized derivatives, prioritizing the most promising candidates for further investigation. |
In Vitro Mechanistic Research of 2 2 Fluorophenoxy 5 Nitropyridine
Exploration of Molecular Mechanisms of Action (e.g., enzyme inhibition, receptor modulation)
To elucidate the molecular mechanisms of a compound like 2-(2-Fluorophenoxy)-5-nitropyridine, initial screening would typically involve a broad panel of enzymatic and receptor-based assays. This approach helps to identify potential molecular targets and pathways through which the compound exerts its effects.
Enzyme inhibition assays are fundamental in determining if a compound can interfere with enzyme function. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. A reduction in enzyme activity indicates inhibition, and the concentration of the compound required to reduce enzyme activity by 50% is determined as the half-maximal inhibitory concentration (IC50). Further studies would delineate the type of inhibition, such as competitive, non-competitive, or uncompetitive, providing deeper insight into the interaction between the compound and the enzyme.
Receptor modulation studies are equally critical. Radioligand binding assays are used to assess the compound's ability to bind to a wide array of receptors. In these assays, the compound competes with a known radiolabeled ligand for binding to the receptor. The compound's affinity for the receptor is quantified by its inhibitory constant (Ki) or dissociation constant (Kd). Following binding assessment, functional assays are performed to determine whether the compound acts as an agonist, activating the receptor, or as an antagonist, blocking its activity. For instance, research on structurally related 2-(2-fluorophenoxy)phenyl derivatives has pointed towards potential interactions with benzodiazepine (B76468) receptors, suggesting this receptor class could be a logical starting point for investigation.
Table 1: Illustrative Enzyme Inhibition Screening Data This table presents hypothetical data for illustrative purposes only.
| Enzyme Target | Compound Concentration (µM) | % Inhibition | IC50 (µM) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 10 | 85 | 1.5 |
| 5-Lipoxygenase (5-LOX) | 10 | 12 | > 50 |
| Carbonic Anhydrase II | 10 | 45 | 11.2 |
| Tyrosine Kinase Src | 10 | 5 | > 50 |
Cellular Pathway Interrogation (e.g., apoptosis induction, cell cycle effects)
Understanding a compound's impact on fundamental cellular processes like programmed cell death (apoptosis) and cell division is crucial.
Apoptosis induction is a desirable characteristic for potential anti-cancer agents. A standard method to detect apoptosis is through flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleotide that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis. Further mechanistic detail can be obtained by examining the activation of caspases, the key executioner proteins of apoptosis. Western blot analysis can detect the cleavage of caspases (e.g., caspase-3, -8, -9) and their substrates, such as poly (ADP-ribose) polymerase (PARP-1), providing definitive evidence of apoptosis.
The effect on the cell cycle is typically analyzed by treating cultured cells with the compound and then staining the cellular DNA with a fluorescent dye. Flow cytometry is then used to measure the fluorescence intensity of individual cells, which correlates with DNA content, thereby revealing the proportion of cells in each phase of the cell cycle (G1, S, and G2/M). A compound-induced arrest in a specific phase can indicate interference with checkpoints that regulate cell cycle progression.
Table 2: Illustrative Cell Cycle Analysis in a Cancer Cell Line This table presents hypothetical data for illustrative purposes only.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Vehicle Control | 55.4 | 20.1 | 24.5 |
| Compound (10 µM) | 72.8 | 10.5 | 16.7 |
Target Identification and Validation through In Vitro Assays (e.g., binding assays, reporter gene assays)
Once a biological effect is observed, identifying the specific molecular target is a key objective. This involves validating the direct interaction between the compound and its putative target.
Direct binding assays provide quantitative data on this interaction. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm a physical interaction between the compound and a purified target protein and determine the binding affinity (Kd) and thermodynamics of the interaction. These biophysical methods are essential for confirming that the compound directly engages its intended target.
Reporter gene assays are powerful tools for confirming target engagement within a living cell. In these systems, a reporter gene, such as luciferase or β-galactosidase, is linked to a transcriptional response element that is controlled by a specific signaling pathway. If the compound modulates this pathway by interacting with its target, it will lead to a measurable change in the expression of the reporter gene, providing a quantifiable readout of the compound's activity on that pathway.
Table 3: Illustrative Reporter Gene Assay Results This table presents hypothetical data for illustrative purposes only.
| Signaling Pathway Reporter | Treatment | Reporter Activity (Fold Change vs. Control) |
|---|---|---|
| NF-κB | Compound (5 µM) | 0.95 |
| p53 | Compound (5 µM) | 4.2 |
| Estrogen Receptor | Compound (5 µM) | 1.1 |
Biochemical Studies of Interaction with Macromolecules (e.g., proteins, nucleic acids)
Biochemical studies with purified macromolecules are essential to understand the precise nature of the compound's interaction with its target at a molecular level.
For protein interactions, beyond confirming binding, studies may explore whether the compound forms a covalent bond with the protein, a strategy used in targeted covalent inhibitors to achieve high potency and prolonged duration of action. Mass spectrometry can be used to identify the specific amino acid residues involved in covalent bond formation.
Investigating interactions with nucleic acids is particularly relevant for compounds with potential anticancer or antiviral activity. Various biophysical techniques can be employed to determine if a compound binds to DNA or RNA. These include UV-Visible spectroscopy, circular dichroism, and fluorescence-based assays. Such studies can reveal the mode of binding, for instance, whether the compound intercalates between base pairs or binds within the minor groove of the DNA helix. DNA cleavage assays can also be performed to see if the compound can induce breaks in the DNA strands, either directly or through the generation of reactive oxygen species.
Table 4: Illustrative Macromolecule Binding Affinity Data This table presents hypothetical data for illustrative purposes only.
| Macromolecule | Assay Method | Binding Affinity (Kd) |
|---|---|---|
| Purified p53 Protein | Surface Plasmon Resonance (SPR) | 2.5 µM |
| Calf Thymus DNA | Isothermal Titration Calorimetry (ITC) | No significant binding detected |
| Human Serum Albumin | Fluorescence Quenching | 15.8 µM |
Future Research Directions and Translational Perspectives for 2 2 Fluorophenoxy 5 Nitropyridine
Development of Advanced Synthetic Strategies for Complex Analogues
The future exploration of 2-(2-fluorophenoxy)-5-nitropyridine's potential is intrinsically linked to the ability to generate a diverse library of complex analogues. While the core structure is accessible, future research should focus on sophisticated synthetic methodologies to systematically probe the structure-activity relationships.
One primary avenue of investigation involves the strategic modification of the 5-nitropyridine ring. The nitro group, while a potent electron-withdrawing group, can be chemically transformed into a variety of other functionalities. For instance, its reduction to an amino group opens up a plethora of subsequent reactions, including amide bond formation, sulfonylation, and the construction of novel heterocyclic rings. A series of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles have been synthesized and evaluated for their anticonvulsant activities, demonstrating the feasibility of such transformations. chemicalbook.comnih.gov
Furthermore, advanced cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, can be employed to introduce diverse substituents at various positions on the pyridine (B92270) ring, provided suitable precursors are synthesized. These methods would allow for the creation of analogues with tailored electronic and steric properties.
Another critical area for synthetic advancement is the diversification of the phenoxy component. While the 2-fluoro substitution is a key feature, the synthesis of analogues with alternative substitution patterns on the phenyl ring is crucial. This includes the introduction of additional fluorine atoms, other halogens, or various electron-donating and electron-withdrawing groups. Such modifications can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of related compounds such as 2-(2,4-difluorophenoxy)-5-nitropyridine (B1607806) highlights the accessibility of such modifications through nucleophilic aromatic substitution strategies.
The development of one-pot synthesis methods, as demonstrated for related compounds like 2-hydroxy-5-nitropyridine, could streamline the production of analogues and reduce waste, making the exploration of this chemical space more efficient and cost-effective.
Integration of Advanced Computational and Experimental Methodologies
To accelerate the discovery process and gain deeper insights into the molecular interactions of this compound and its analogues, the integration of advanced computational and experimental methodologies is paramount. In silico techniques can play a pivotal role in prioritizing synthetic targets and elucidating mechanisms of action.
Molecular docking studies can be employed to predict the binding modes of novel analogues within the active sites of various protein targets. This approach has been successfully utilized for a range of heterocyclic compounds, including fluoroquinazolinones and pyrazolopyridines, to rationalize their biological activities. By creating virtual libraries of this compound derivatives and docking them against known and novel biological targets, researchers can identify promising candidates for synthesis and experimental validation.
Molecular dynamics simulations can further refine these predictions by providing insights into the dynamic behavior of the ligand-protein complexes over time. This can help to assess the stability of binding interactions and identify key residues involved in molecular recognition. Such computational analyses have proven valuable in understanding the structure-activity relationships of compounds like benzimidazole (B57391) acrylonitriles. mdpi.comnih.gov
The predictions from these computational models must be synergistically combined with experimental validation. High-throughput screening of synthesized analogue libraries against various biological targets will be essential to identify lead compounds. Subsequent detailed experimental studies, including enzyme kinetics, surface plasmon resonance, and isothermal titration calorimetry, can then be used to quantify binding affinities and elucidate the thermodynamics of interaction.
Exploration of Novel Molecular Targets and Pathways
While the full biological activity spectrum of this compound remains to be elucidated, research on structurally related compounds provides tantalizing clues for the exploration of novel molecular targets and pathways.
The demonstrated anticonvulsant activity of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives of a 2-(2-fluorophenoxy)phenyl scaffold, with a suggested mechanism involving benzodiazepine (B76468) receptors, points towards the central nervous system as a promising area of investigation. chemicalbook.comnih.gov Future research should directly assess the affinity of this compound and its close analogues for various CNS receptors.
Furthermore, the broader chemical space of phenoxy- and nitropyridine-containing compounds has been associated with a wide range of biological activities. For instance, phenoxyacetamide analogues have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets for antidepressant drugs. nih.gov This suggests that this compound derivatives could be evaluated for their potential as neuromodulatory agents.
In the realm of oncology, related heterocyclic scaffolds have shown promise as inhibitors of key cancer-related proteins such as EGFR kinase and tubulin. The cytotoxic potential of novel fluoroquinazolinones and benzimidazole acrylonitriles underscores the importance of exploring the anti-cancer properties of this compound analogues. mdpi.comnih.govmdpi.com
The search for novel targets should not be limited to these areas. A comprehensive approach, including phenotypic screening and chemoproteomics, could uncover unexpected biological activities and novel mechanisms of action for this versatile scaffold.
Potential for Functional Material Applications
Beyond its potential in medicinal chemistry, the unique electronic properties of this compound suggest that it could serve as a valuable building block for the development of functional organic materials. The presence of both a highly electron-withdrawing nitro group and an electronegative fluorine atom can significantly influence the photophysical and electronic characteristics of molecules incorporating this scaffold.
The development of novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), often relies on the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The incorporation of electron-rich and electron-poor moieties is a common strategy to achieve desired material properties. The this compound scaffold, with its inherent electronic asymmetry, could be a valuable component in the design of such materials.
For instance, this compound could be incorporated into larger conjugated systems to create donor-acceptor chromophores with interesting photophysical properties, such as strong absorption and emission in the visible region. The study of thienopyrrolocarbazoles has shown that the incorporation of different heteroatoms can significantly impact the molecular properties of a parent scaffold, enriching the family of triarylamine donors for functional organic materials. chemrxiv.org Similarly, the electronic perturbations induced by the fluoro and nitro groups in this compound could be harnessed to create new functional materials.
Future research in this area should focus on the synthesis of oligomers and polymers containing the this compound unit and the characterization of their photophysical and electronic properties. Techniques such as UV-Vis and fluorescence spectroscopy, cyclic voltammetry, and theoretical calculations will be crucial in evaluating their potential for material science applications. The exploration of its use in the development of sensors, non-linear optical materials, and other advanced functional materials also warrants investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
